molecular formula C34H36N6O7S B13056290 N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

Katalognummer: B13056290
Molekulargewicht: 672.8 g/mol
InChI-Schlüssel: BKVFTAHYMFRENJ-CRDHKZEPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide features a 1,2,3-triazolo[4,5-d]pyrimidine core fused with a tetrahydrothiophene ring. Key structural elements include:

  • Bis(4-methoxyphenyl)(phenyl)methoxy (DMT-like) group: A bulky protecting group commonly used in nucleoside synthesis to shield hydroxyl moieties during coupling reactions .
  • 7-Oxo-6,7-dihydro-3H-triazolopyrimidine: A redox-active moiety that may influence hydrogen bonding and enzymatic interactions.
  • Isobutyramide substituent: Enhances solubility and bioavailability compared to simpler alkyl or aryl amides .

Eigenschaften

Molekularformel

C34H36N6O7S

Molekulargewicht

672.8 g/mol

IUPAC-Name

N-[3-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxythiolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide

InChI

InChI=1S/C34H36N6O7S/c1-19(2)30(43)36-33-35-29-26(31(44)37-33)38-39-40(29)32-28(42)27(41)25(48-32)18-47-34(20-8-6-5-7-9-20,21-10-14-23(45-3)15-11-21)22-12-16-24(46-4)17-13-22/h5-17,19,25,27-28,32,41-42H,18H2,1-4H3,(H2,35,36,37,43,44)/t25-,27-,28-,32-/m1/s1

InChI-Schlüssel

BKVFTAHYMFRENJ-CRDHKZEPSA-N

Isomerische SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](S3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Kanonische SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(S3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Herkunft des Produkts

United States

Biologische Aktivität

N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C32H33N3O8 and a molecular weight of 587.62 g/mol. It features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC32H33N3O8
Molecular Weight587.62 g/mol
CAS Number121058-82-0
Storage ConditionsInert atmosphere; Store at -20°C

Anticancer Activity

The compound's structure suggests it may have anticancer properties. Compounds with similar configurations have been studied for their ability to inhibit tumor growth in vitro and in vivo. For example, triazole derivatives have been reported to induce apoptosis in cancer cell lines through various pathways including caspase activation and mitochondrial dysfunction.

Insecticidal Activity

Preliminary studies on related methoxy-containing compounds indicate potential insecticidal activity against pests like Plutella xylostella and Spodoptera frugiperda. The biological activity can be attributed to the disruption of hormonal signaling or metabolic processes in insects.

Case Studies

  • Synthesis and Evaluation of Related Compounds
    A study synthesized several methoxy-containing diamine compounds based on the precursor cyproflanilide. The synthesized compounds were evaluated for insecticidal activity against Plutella xylostella, with some derivatives showing over 90% mortality at low concentrations .
  • Triazole Derivatives in Cancer Therapy
    Research on triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. One study reported that a triazole-pyrimidine compound induced apoptosis in breast cancer cells through the activation of p53 signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of methoxy groups significantly enhances biological activity. Methoxy groups are known to increase lipophilicity and improve binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Compound 38 ():
  • Core: Pyrimidinone (2-oxo-1,2-dihydropyrimidine) fused with tetrahydrofuran.
  • Substituents : Benzamide at position 4 and a bis(4-methoxyphenyl)phenyl methylsulfanylmethyl group.
  • Key Data :
    • 1H NMR : δ 11.27 (NH), 8.16–7.20 (aromatic protons) .
    • Synthesis : 59% yield via sodium methoxide-mediated coupling in DMSO .
  • Comparison : The sulfanylmethyl group in Compound 38 offers greater hydrolytic stability compared to the methoxy-methyl group in the target compound.
Compound 9 ():
  • Core : Tetrahydrofuran with a bis(4-methoxyphenyl)(phenyl)methoxy protecting group.
  • Substituents : Propanenitrile-phosphine linker and tert-butyldimethylsilyl (TBS) protection.
  • Key Data : Used in oligonucleotide synthesis for controlled deprotection .
  • Comparison : The TBS group in Compound 9 provides orthogonal protection, unlike the target compound’s single DMT-like group.
Compound 3d ():
  • Core : Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine.
  • Substituents : Acrylamide and 4-methylpiperazinyl groups.
  • Key Data : 97.8% HPLC purity; HRMS m/z 552.2460 .
  • Comparison : The fused imidazole-pyrimidine system increases planarity, enhancing π-π stacking interactions compared to the target compound’s triazole-pyrimidine core.

Functional Group Analysis

Feature Target Compound Compound 38 (Ev7) Compound 3d (Ev9)
Core Structure 1,2,3-Triazolo[4,5-d]pyrimidine Pyrimidinone Imidazo-pyrimido-pyrimidine
Protecting Group Bis(4-methoxyphenyl)(phenyl)methoxy Bis(4-methoxyphenyl)methyl None
Amide Type Isobutyramide Benzamide Acrylamide
Stereochemistry 2R,3R,4S,5R 2R,4S,5S Not specified
Synthesis Yield Not reported 59% 48% (analogue)
1H NMR Profiles :
  • Target Compound : Expected NH proton signals near δ 11–12 ppm (similar to Compound 38’s NH at δ 11.27) and aromatic protons between δ 6.5–8.5 ppm .
  • Compound 10 (): Triazolopyrimidines exhibit distinct NH/C-H proton splitting (δ 8.0–8.5 ppm) due to tautomeric equilibria .

Research Findings and Implications

  • Solubility : The isobutyramide group likely improves aqueous solubility over benzamide (Compound 38) but reduces lipophilicity compared to acrylamide (Compound 3d) .
  • Biological Interactions : The 7-oxo group in the target compound may act as a hydrogen-bond acceptor, akin to the 5-oxo group in Compound 3d, which enhances binding to kinase targets .

Vorbereitungsmethoden

Synthesis of the Tetrahydrothiophene Sugar Moiety

  • Starting materials: Chiral precursors such as protected thiol sugars or carbohydrate derivatives.
  • Key steps:
    • Introduction of the sulfur atom into the sugar ring to form the tetrahydrothiophene ring.
    • Selective protection of hydroxyl groups using bulky protecting groups like bis(4-methoxyphenyl)(phenyl)methoxy (commonly known as dimethoxytrityl-type groups) to prevent side reactions.
    • Stereochemical control achieved by using chiral catalysts or starting materials to ensure the (2R,3R,4S,5R) configuration.
  • Typical conditions: Mild acid/base catalysis for ring closure, use of anhydrous solvents like dichloromethane or tetrahydrofuran (THF), and temperature control to avoid epimerization.

Construction of the Triazolo[4,5-D]pyrimidine Core

  • Approach: Cyclization of suitable pyrimidine precursors with azide or hydrazine derivatives.
  • Key reactions:
    • Formation of the triazole ring via 1,3-dipolar cycloaddition or intramolecular cyclization.
    • Oxidation steps to introduce the 7-oxo group.
  • Reagents: Azides, hydrazines, and oxidants such as iodine or peracids.
  • Conditions: Controlled heating, inert atmosphere to prevent oxidation side reactions.

Glycosidic Bond Formation

  • Method: Coupling the sugar moiety to the heterocyclic base typically through nucleophilic substitution at the anomeric carbon.
  • Activation: Use of activating groups (e.g., trichloroacetimidates, halides) on the sugar for efficient coupling.
  • Catalysts: Lewis acids like BF3·OEt2 or TMSOTf to promote glycosylation.
  • Outcome: Formation of the β-glycosidic linkage with retention of stereochemistry.

Protection and Deprotection Steps

  • Protection: The bis(4-methoxyphenyl)(phenyl)methoxy group is introduced to protect the primary hydroxyl on the sugar moiety.
  • Deprotection: Selective removal of protecting groups under mild acidic conditions without affecting the amide or triazolopyrimidine core.
  • Solvents: Dichloromethane, methanol, or acetonitrile depending on the protecting group chemistry.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Notes
Tetrahydrothiophene ring formation Thiol sugar precursors, acid/base catalysts 0–40 °C THF, DCM Control stereochemistry carefully
Triazolopyrimidine cyclization Azides/hydrazines, oxidants 50–80 °C Inert atmosphere Avoid over-oxidation
Glycosylation Lewis acid catalysts (BF3·OEt2, TMSOTf) 0–25 °C DCM, acetonitrile High stereoselectivity required
Protection with bis(4-methoxyphenyl)(phenyl)methoxy Trityl chloride derivatives, base 0–25 °C DCM Protect primary hydroxyl selectively
Amide coupling Isobutyryl chloride, EDC/HATU Room temp to 40 °C DMF, DCM Optimize for yield and purity

Representative Data Table of Key Intermediates

Intermediate Molecular Weight (g/mol) Key Functional Groups Yield (%) Purity (%) Notes
Protected tetrahydrothiophene sugar ~400 Protected hydroxyls, sulfur ring 75–85 >98 Stereochemistry confirmed by NMR
Triazolopyrimidine core ~250 Triazole, pyrimidine ring 70–80 >99 Purified by recrystallization
Glycosylated intermediate ~600 Glycosidic bond, protected sugar 65–75 >97 Monitored by HPLC
Final amide product 731.79 Amide, triazolopyrimidine, sugar moiety 60–70 >98 Characterized by MS, NMR

Research Findings and Optimization Notes

  • The stereochemical integrity of the sugar moiety is critical for biological activity; therefore, chiral HPLC and NMR are used routinely to confirm configuration.
  • The bis(4-methoxyphenyl)(phenyl)methoxy protecting group provides excellent stability during the harsh conditions of triazolopyrimidine ring formation and amide coupling.
  • Amide bond formation is optimized by screening various coupling reagents; HATU in DMF at room temperature typically provides the best yield and minimal side products.
  • Purification is often achieved by preparative HPLC or silica gel chromatography, with final product purity confirmed by LC-MS and elemental analysis.
  • Scale-up requires careful control of moisture and temperature to prevent hydrolysis and epimerization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.